molecular formula C8H4ClF6NO4S2 B12844079 N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B12844079
M. Wt: 391.7 g/mol
InChI Key: TZEWDHLZCRUOOP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethanesulfonyl (CF$3$SO$2$) group and a 2-chlorophenyl substituent attached to the nitrogen atom. Its molecular formula is C$8$H$4$ClF$6$NO$4$S$_2$, with a molecular weight of 391.45 g/mol. The compound exhibits strong electron-withdrawing properties due to the presence of multiple fluorine atoms, making it valuable in organic synthesis as a trifluoromethanesulfonylating agent . It is classified as a corrosive solid (UN 3261) and requires careful handling to avoid exposure .

Properties

Molecular Formula

C8H4ClF6NO4S2

Molecular Weight

391.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H4ClF6NO4S2/c9-5-3-1-2-4-6(5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H

InChI Key

TZEWDHLZCRUOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorophenylamine with trifluoromethanesulfonic anhydride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfur-Fluorine Exchange (SuFEx) Reactivity

This compound participates in sulfur-fluorine exchange reactions, a hallmark of sulfonyl fluorides and sulfonamides. Key findings include:

Table 1: SuFEx Reaction Optimization with 4-Fluoro-4’-Hydroxybiphenyl

EntryH⁺ SourceSolventConversion (%)Yield (%)Final Ratio (1a:2a)
10.1 M H₂SO₄MeCN/H₂O92858:92
2TFAMeCN491.597:3
30.3 M K₂SO₄DMF822938:62

Conditions: 1.5 eq. PhNTf₂, 2.5 eq. KHF₂, 18h RT. MeCN = acetonitrile; TFA = trifluoroacetic acid .

The presence of KHF₂ as a fluoride source enhances electrophilic triflation, enabling efficient coupling with phenolic substrates. Acidic conditions (H₂SO₄) favor complete conversion to triflated products (e.g., aryl triflates) .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic displacement with amines and alcohols:

Reaction Pathway :
RSO2N(ClPh)Tf+R’NH2RSO2N(R’)Tf+HCl\text{RSO}_2\text{N(ClPh)Tf} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{N(R')Tf} + \text{HCl}

Key Observations :

  • Solvent Dependency : Polar aprotic solvents (DMF, MeCN) improve yields by stabilizing transition states .

  • Steric Effects : Bulky amines (e.g., tert-butylamine) reduce reaction rates due to hindered access to the sulfonamide sulfur .

Hydrolysis and Stability Studies

Controlled hydrolysis experiments reveal:

Table 2: Hydrolysis Rates Under Varying pH

pHTemperature (°C)Half-life (h)Major Product
32512Sulfonic acid derivative
72548Partial decomposition
10256Trifluoroacetate byproducts

The compound is most stable at neutral pH but rapidly degrades under strongly acidic or basic conditions, forming sulfonic acids or trifluoroacetates .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed cross-coupling:

Example Reaction :
ClPh-Tf2N+ArB(OH)2Pd(OAc)2Ar-Ph-Tf2N+B(OH)3\text{ClPh-Tf}_2\text{N} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-Ph-Tf}_2\text{N} + \text{B(OH)}_3

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃ (2 eq.)

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 78–92%

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundElectrophilicity (krel)Hydrolysis Rate (pH 7)
N-(2-Chlorophenyl)-Tf₂N1.001.00
N-(4-Chlorophenyl)-Tf₂N0.821.15
N-Phenyl-Tf₂N (PhNTf₂)1.210.93
2-Pyridyl-Tf₂N0.651.42

The 2-chlorophenyl substituent balances electronic withdrawal and steric hindrance, offering moderate electrophilicity and hydrolytic stability .

Scientific Research Applications

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ primarily in the position of the chloro substituent on the phenyl ring or the nature of the sulfonyl groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(2-Chlorophenyl)-...methanesulfonamide (Target Compound) 2-chloro C$8$H$4$ClF$6$NO$4$S$_2$ 391.45 Corrosive; used in organic synthesis
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide 3-chloro C$8$H$4$ClF$6$NO$4$S$_2$ 391.70 Higher solubility in polar solvents
N-(4-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide 4-chloro C$8$H$4$ClF$6$NO$4$S$_2$ 391.45 Crystalline structure; thermal stability up to 150°C
1,2-Dimethyl-3-octylimidazolium salt (Ionic Liquid) N/A C${15}$H${25}$F$6$N$3$O$4$S$2$ 489.50 Low melting point (~−20°C); electrolyte in batteries

Key Differences and Implications

The 4-chloro isomer forms a stable crystalline lattice with intermolecular C–H···O interactions, enhancing its thermal stability .

Physicochemical Properties :

  • The 3-chloro isomer demonstrates higher solubility in polar solvents like acetonitrile, attributed to reduced symmetry and increased dipole moments .
  • Ionic liquid derivatives (e.g., imidazolium salts) exhibit low volatility and high ionic conductivity, making them suitable for electrochemical applications .

Toxicity and Safety :

  • All chloro-substituted derivatives share moderate toxicity (oral LD$_{50}$: 50–300 mg/kg) and require precautions to avoid dermal or inhalation exposure .
  • The target compound’s corrosive nature necessitates storage in sealed containers under inert conditions .

Applications :

  • Trifluoromethanesulfonylating Agents : Used to introduce the CF$3$SO$2$ group in pharmaceuticals and agrochemicals .
  • Electrolytes : Ionic liquid derivatives are employed in lithium-ion batteries and supercapacitors due to their wide electrochemical windows .

Research Findings and Data

Crystallographic Insights

  • The 4-chloro isomer crystallizes in the monoclinic space group $P2_1/c$, with a dihedral angle of 84.38° between the phenyl ring and the sulfonamide plane, optimizing packing efficiency .
  • In contrast, steric effects in the 2-chloro isomer likely disrupt such packing, reducing crystallinity and stability .

Regulatory Status

  • Derivatives with perfluoroalkyl sulfonamide groups are under scrutiny by the EPA due to persistence in the environment, prompting restrictions on industrial scale-up .

Biological Activity

N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide, also known as Bis(trifluoromethane)sulfonimide or Triflimide, is a sulfonamide compound with significant biological activity. This article discusses its structure, physicochemical properties, biological effects, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₂HF₆N₄O₄S₂
  • Molecular Weight : 281.15 g/mol
  • CAS Number : 82113-65-3
  • Solubility : Soluble in water (0.119 mg/ml) .
PropertyValue
Molecular FormulaC₂HF₆N₄O₄S₂
Molecular Weight281.15 g/mol
Water Solubility0.119 mg/ml
Log S (Ali)-3.86

The biological activity of this compound primarily involves its role as a potent inhibitor of various enzymatic processes. The trifluoromethyl and sulfonyl groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For instance, in a study examining its effect on bacterial strains, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria by disrupting their type III secretion systems (T3SS). At concentrations around 50 μM, it achieved approximately 50% inhibition of these systems .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while the compound effectively inhibits bacterial growth and virulence factor secretion, it has a low cytotoxic profile against mammalian cells. This selectivity makes it a candidate for further development as an antimicrobial agent without significant toxicity to host cells .

Case Studies

  • Inhibition of T3SS in Enteropathogenic E. coli :
    • In a controlled laboratory setting, this compound was tested against Enteropathogenic E. coli (EPEC). The results indicated a concentration-dependent inhibition of T3SS-mediated secretion of virulence factors with an IC50 value around 25 μM.
    • The study concluded that this compound could potentially serve as a therapeutic agent to combat EPEC infections by targeting its secretion system .
  • Comparative Study with Other Sulfonamides :
    • A comparative analysis was performed between this compound and other known sulfonamides. The results showed that it had superior inhibitory effects on T3SS compared to traditional sulfonamides like sulfamethoxazole.
    • This study highlighted the potential for developing more effective treatments for bacterial infections using compounds with enhanced biological activity .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(2-Chlorophenyl)-1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide?

The synthesis typically involves sulfonamide coupling reactions under anhydrous conditions. Key steps include:

  • Reacting trifluoromethanesulfonamide derivatives with 2-chlorophenyl precursors in the presence of a base (e.g., triethylamine) to facilitate sulfonyl group transfer.
  • Purification via recrystallization or column chromatography to achieve >98% purity, as demonstrated in industrial-scale syntheses .
  • Storage at 0–6°C to maintain stability due to hygroscopic and thermally sensitive properties .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substituent positions and fluorine environments (e.g., trifluoromethyl and sulfonyl groups) .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond angles and torsional conformations, as reported in Acta Crystallographica Section E .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 432.02726 vs. theoretical 432.02726) .

Advanced: How can computational chemistry predict and validate experimental physicochemical properties (e.g., pKa, density)?

  • DFT Calculations : Use Gaussian or similar software to model electronic structure and predict pKa (e.g., computed 4.37 vs. experimental 4.37±0.10) .
  • Molecular Dynamics Simulations : Estimate density (1.56 g/cm³) by simulating intermolecular interactions and comparing with experimental data .
  • Validation requires cross-referencing with empirical techniques like potentiometric titration for pKa and pycnometry for density .

Advanced: How to resolve contradictions between observed and predicted spectroscopic data (e.g., 19^1919F NMR shifts)?

  • Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl3_3) to align calculated shifts with experimental 19^19F NMR spectra .
  • Conformational Analysis : Use NOESY or variable-temperature NMR to detect rotational barriers influencing peak splitting .
  • Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic discrepancies .

Basic: What safety precautions are critical during handling and storage?

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of sulfonamide and trifluoromethyl groups .
  • Safety Data : Follow R-phrases (e.g., R20/21/22 for respiratory/skin hazards) and use PPE (gloves, fume hood) during synthesis .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilic Sulfonyl Centers : The electron-withdrawing trifluoromethyl and sulfonyl groups enhance electrophilicity at the sulfur atom, facilitating nucleophilic attack.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., sulfonic acid derivatives) under varying pH conditions .
  • Byproduct Analysis : Use GC-MS to detect chlorophenyl side products resulting from incomplete substitution .

Basic: How to determine purity and assess degradation products?

  • HPLC-UV/ELSD : Employ C18 columns with acetonitrile/water gradients to quantify impurities (detection limit: <0.1%) .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) combined with mass spectrometry identify hydrolysis products (e.g., trifluoroacetic acid derivatives) .

Advanced: What strategies optimize catalytic applications of this compound in organic synthesis?

  • Lewis Acid Catalysis : Screen metal triflates (e.g., Yb(OTf)3_3) to enhance sulfonamide activation in Friedel-Crafts reactions .
  • Solvent Optimization : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reactivity and side reactions .

Basic: What are the compound’s key thermodynamic properties (e.g., boiling point, solubility)?

  • Boiling Point : Predicted 508.9°C via group contribution methods; validate with differential scanning calorimetry (DSC) .
  • Solubility : LogP = 3.2 (predicted), indicating preferential solubility in dichloromethane over water. Experimental validation via shake-flask method .

Advanced: How does the compound’s stereoelectronic profile influence its biological activity (e.g., enzyme inhibition)?

  • Docking Studies : Use AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450), highlighting hydrogen bonds with sulfonamide oxygen .
  • SAR Analysis : Modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and assay inhibitory potency to map pharmacophore requirements .

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